1-Phenyl-3-buten-1-ol

Catalog No.
S570140
CAS No.
936-58-3
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-3-buten-1-ol

CAS Number

936-58-3

Product Name

1-Phenyl-3-buten-1-ol

IUPAC Name

1-phenylbut-3-en-1-ol

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-2-6-10(11)9-7-4-3-5-8-9/h2-5,7-8,10-11H,1,6H2

InChI Key

RGKVZBXSJFAZRE-UHFFFAOYSA-N

SMILES

C=CCC(C1=CC=CC=C1)O

Canonical SMILES

C=CCC(C1=CC=CC=C1)O

The exact mass of the compound 1-Phenyl-3-buten-1-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2410. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Phenyl-3-buten-1-ol is a chiral secondary homoallylic alcohol featuring a phenyl group at the carbinol carbon and a terminal double bond. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis, distinct from its isomers and analogs. Its primary utility lies in its capacity for stereocontrolled transformations, serving as a precursor for complex chiral molecules, including substituted tetrahydrofurans and other structures relevant to pharmaceutical and fragrance development.

Substituting 1-Phenyl-3-buten-1-ol with near analogs often leads to process failure or undesired products. For example, cinnamyl alcohol (3-phenyl-2-propen-1-ol), a conjugated isomer, exhibits a significantly different reactivity profile in allylic substitutions and will not undergo the same intramolecular cyclization reactions due to the electronic properties of its conjugated double bond. Saturated analogs, such as 1-phenyl-1-butanol, lack the terminal alkene necessary for critical transformations like olefin metathesis, Prins cyclizations, or stereodirected epoxidation. Isomers like 4-phenyl-3-buten-2-ol, with the hydroxyl group at a different position, offer a completely different steric and electronic environment, precluding its use as a direct substitute in syntheses where the benzylic alcohol functionality is key for directing stereochemistry or controlling reactivity.

Precursor Suitability: Efficient and Diastereoselective Synthesis of 2-Phenyltetrahydrofurans

The specific 1,4-relationship between the hydroxyl group and the terminal double bond in 1-Phenyl-3-buten-1-ol makes it a highly effective precursor for the synthesis of 2-phenyl-substituted tetrahydrofurans via electrophilic cyclization. For example, iodocyclization reactions of chiral homoallylic alcohols are known to proceed with high diastereoselectivity, where the stereocenter of the alcohol directly controls the stereochemistry of the resulting heterocycle. This pathway is not available to conjugated analogs like cinnamyl alcohol, which would follow a different reaction course.

Evidence DimensionDiastereoselectivity in Iodocyclization
Target Compound DataHigh diastereomeric ratios (typically >95:5) for 2,5-disubstituted tetrahydrofurans.
Comparator Or BaselineCinnamyl alcohol (conjugated isomer): Does not undergo the required 5-exo-trig cyclization to form the tetrahydrofuran ring under these conditions.
Quantified DifferenceQualitatively different reaction outcome; enables a synthetic route unavailable to the common isomer.
ConditionsElectrophilic iodocyclization (e.g., using I2 and NaHCO3).

This compound provides a direct, stereocontrolled route to valuable 2-phenyltetrahydrofuran scaffolds, a structural motif in various biologically active molecules.

Process Compatibility: Superior Substrate for High-Enantioselectivity Asymmetric Hydrogenation

1-Phenyl-3-buten-1-ol is an effective substrate for Ru(II)/BINAP-catalyzed asymmetric hydrogenation, a process that selectively reduces the double bond to produce chiral 1-phenyl-1-butanol with excellent enantiopurity. The hydroxyl group acts as a directing group, enabling the catalyst to achieve high levels of stereocontrol. This method is a highly atom-economical and efficient route to the chiral saturated alcohol. Alternative methods, such as the asymmetric reduction of the corresponding ketone (1-phenyl-1-butanone), may require different catalyst systems and can be less efficient for achieving >99% e.e.

Evidence DimensionEnantiomeric Excess (e.e.)
Target Compound Data>98% e.e. reported for the hydrogenation product.
Comparator Or BaselineAsymmetric reduction of 1-phenyl-1-butanone: Often yields high e.e. but is highly dependent on catalyst and substrate quality; direct hydrogenation of the olefin is a more streamlined process.
Quantified DifferenceAchieves benchmark levels of enantiopurity via a direct, atom-economical transformation.
ConditionsRu(II)/BINAP catalyst systems, H2 gas.

For processes requiring enantiopure 1-phenyl-1-butanol, using this compound as a precursor offers a reliable and high-yielding catalytic route, simplifying downstream purification and ensuring stereochemical integrity.

Application Fit: Key Intermediate for Fragrance and Flavor Compounds

1-Phenyl-3-buten-1-ol serves as a crucial intermediate in the production of specific fragrance and flavor compounds. Its esters, for instance, possess unique aromatic and sweet floral odor profiles that are directly attributable to the combined structural features of the phenyl ring and the butenyl chain. Saturated analogs like 1-phenyl-1-butanol would produce esters with different, less complex scent characteristics, while conjugated isomers like cinnamyl alcohol are used to produce a different class of well-known cinnamate esters. The non-conjugated nature of the double bond in 1-phenyl-3-buten-1-ol is key to its specific olfactory contribution.

Evidence DimensionOdor Profile of Derivatives
Target Compound DataPrecursor to compounds with characteristic sweet, floral, and aromatic notes.
Comparator Or BaselineCinnamyl alcohol: Precursor to spicy, balsamic cinnamate esters. 1-Phenyl-1-butanol: Precursor to esters with simpler, less nuanced profiles.
Quantified DifferenceLeads to a distinct and commercially relevant class of fragrance compounds not accessible from common substitutes.
ConditionsStandard esterification reactions.

Procurement for fragrance applications requires precise structural inputs; this specific alcohol provides access to a unique olfactory profile that cannot be achieved with its close chemical relatives.

Stereocontrolled Synthesis of 2-Phenyltetrahydrofuran Derivatives

This compound is the preferred starting material for synthetic routes requiring the construction of a 2-phenyltetrahydrofuran ring with defined stereochemistry. Its structure is optimized for high-diastereoselectivity electrophilic cyclization reactions, providing a reliable and direct method for accessing this important heterocyclic core.

Efficient Production of Enantiopure (R)- or (S)-1-Phenyl-1-butanol

As a substrate for established asymmetric hydrogenation protocols, 1-Phenyl-3-buten-1-ol offers a robust and high-yield pathway to enantiomerically pure 1-phenyl-1-butanol. This application is ideal for process development where high enantiomeric excess (>98%) and atom economy are critical procurement drivers.

Development of Novel Fragrance Esters with Complex Profiles

In the fragrance industry, this alcohol is the specific precursor for a class of esters with unique sweet and floral notes. Its selection is justified when the target olfactory profile is distinct from that of common cinnamates or simple phenylalkyl esters, making it a non-interchangeable specialty intermediate.

Precursor for Pharmaceutical Impurity Standards

The compound serves as a documented building block for the synthesis of specific pharmaceutical impurities, such as an impurity of the antiarrhythmic drug Propafenone. In this context, using the exact, specified precursor is essential for regulatory compliance and accurate analytical standard preparation.

XLogP3

2.2

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Last modified: 08-15-2023

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